molecular formula C2H3ClO B12056940 2,2,2-trideuterioacetyl chloride

2,2,2-trideuterioacetyl chloride

Katalognummer: B12056940
Molekulargewicht: 82.51 g/mol
InChI-Schlüssel: WETWJCDKMRHUPV-HZPPXAECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a colorless to slightly yellow liquid with the molecular formula C2ClD3O and a molecular weight of 81.52 g/mol . This compound is primarily used in research and industrial applications due to its unique properties derived from the presence of deuterium atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,2-Trideuterioacetyl chloride can be synthesized by the reaction of deuterated acetic acid (acetic acid-d4) with thionyl chloride (SOCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the product. The general reaction is as follows:

CD3COOD+SOCl2CD3COCl+SO2+DCl\text{CD3COOD} + \text{SOCl2} \rightarrow \text{CD3COCl} + \text{SO2} + \text{DCl} CD3COOD+SOCl2→CD3COCl+SO2+DCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product. The use of deuterated acetic acid as a starting material is crucial for the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trideuterioacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as water, alcohols, and amines to form corresponding deuterated acetates, esters, and amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form deuterated acetic acid and hydrochloric acid.

    Reduction: It can be reduced to deuterated ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Water: Hydrolysis to form deuterated acetic acid.

    Alcohols: Formation of deuterated esters.

    Amines: Formation of deuterated amides.

    Reducing Agents: Reduction to deuterated ethanol.

Major Products Formed

    Deuterated Acetic Acid: Formed by hydrolysis.

    Deuterated Esters: Formed by reaction with alcohols.

    Deuterated Amides: Formed by reaction with amines.

    Deuterated Ethanol: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trideuterioacetyl chloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.

    Isotope Labeling: Employed in the synthesis of deuterated compounds for tracing studies in chemistry and biology.

    Pharmaceutical Research: Used in the development of deuterated drugs to study metabolic pathways and improve drug stability.

    Material Science: Utilized in the synthesis of deuterated polymers and materials for advanced applications.

Wirkmechanismus

The mechanism of action of 2,2,2-trideuterioacetyl chloride involves its reactivity with nucleophiles. The presence of deuterium atoms affects the reaction kinetics and stability of the compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in hydrolysis, it targets water molecules to form deuterated acetic acid and hydrochloric acid .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trideuterioacetyl chloride is unique due to the presence of deuterium atoms, which distinguish it from non-deuterated acetyl chloride. Similar compounds include:

Eigenschaften

Molekularformel

C2H3ClO

Molekulargewicht

82.51 g/mol

IUPAC-Name

2,2,2-trideuterioacetyl chloride

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3,2+1

InChI-Schlüssel

WETWJCDKMRHUPV-HZPPXAECSA-N

Isomerische SMILES

[2H]C([2H])([2H])[13C](=O)Cl

Kanonische SMILES

CC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.